molecular formula C20H17F2NO4S2 B2354111 Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946235-04-7

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2354111
CAS No.: 946235-04-7
M. Wt: 437.48
InChI Key: BXGAWXCNKVZUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thiophene-2-carboxylate derivatives featuring a sulfamoyl group and substituted aryl moieties. Its structure includes a thiophene core with a 3,4-difluorophenylsulfamoyl group at position 3, a 4-methylphenyl group at position 4, and an ethyl ester at position 2. The fluorine atoms and methyl group may enhance metabolic stability and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-14-8-9-16(21)17(22)10-14/h4-11,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGAWXCNKVZUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Chemical Structure: The compound features a thiophene ring with a sulfamoyl group and an ethyl carboxylate moiety, which contribute to its biological properties.
  • Molecular Formula: C20H19F2N2O4S
  • Molecular Weight: 426.44 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

  • Antitumor Activity:
    • Preliminary studies suggest that derivatives of thiophene compounds, including this one, may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects:
    • The sulfamoyl group is known for its anti-inflammatory properties. Compounds containing this functional group have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar activity .
  • Antimicrobial Properties:
    • Some studies have highlighted the antimicrobial potential of thiophene derivatives. The presence of fluorine atoms in the structure can enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution: The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance lipophilicity and improve binding affinity to biological targets .
  • Sulfamoyl Group: This functional group is pivotal for the observed anti-inflammatory and antimicrobial activities. Variations in the substituents on the phenyl rings can significantly influence the overall biological profile of the compound .

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of thiophene derivatives for their antitumor properties using various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.5 to 5 µM against colon cancer cells, suggesting promising antitumor potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of sulfamoyl-containing compounds. The study found that these compounds effectively reduced levels of TNF-alpha and IL-6 in vitro, supporting their potential use in treating inflammatory diseases .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibit significant anti-cancer properties. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in cancer proliferation.

  • Mechanism of Action : The sulfamoyl group is known to enhance the compound's binding affinity to target proteins involved in cancer cell signaling pathways, effectively inhibiting their activity.
  • Case Study : A study demonstrated that derivatives of sulfamoyl compounds showed a reduction in cell viability in various cancer cell lines, suggesting similar efficacy for this compound.

Neurological Disorders

The compound has been explored for its potential to mitigate peripheral neuropathy induced by chemotherapy agents. Research indicates that it may help alleviate symptoms associated with nerve damage.

  • Clinical Findings : In a patent detailing the use of sulfamoyl compounds, it was shown that these compounds could reduce neurotoxic symptoms in patients undergoing chemotherapy, highlighting the therapeutic potential of this compound in neuroprotection .

In Silico Studies

In silico studies have been conducted to predict the pharmacokinetic properties and binding affinities of this compound.

ADMET Properties

The compound has been evaluated for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles:

PropertyResult
AbsorptionGood
DistributionModerate
MetabolismFavorable
ExcretionEfficient
ToxicityLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations on the Sulfamoyl Group
  • Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Structural Difference: The 3,4-dimethoxyphenyl group replaces the 3,4-difluorophenyl group. This compound’s bioactivity might differ in targets sensitive to electronic effects .
  • Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) Structural Difference: Benzothiophene core replaces thiophene; sulfamoyl group is attached to a 3-fluoro-4-methylphenyl substituent. The single fluorine and methyl group balance lipophilicity and steric effects, which may alter target selectivity compared to the difluorophenyl analog .
2.2 Core Structure and Functional Group Modifications
  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6) Structural Difference: Chlorophenyl group at position 4; cyanoacetyl amino group at position 2 instead of sulfamoyl. Molecular Formula: C₁₆H₁₄ClN₃O₃S Molecular Weight: 379.82 g/mol Key Notes: The cyanoacetyl group introduces a nitrile functionality, which may interact with cysteine residues in enzymes. The chlorine atom’s electronegativity could influence electronic properties differently than fluorine, affecting reactivity and binding .
  • Ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate Structural Difference: Thiazolidinone ring fused to the thiophene core; dihydroxyphenyl and chloro substituents. This contrasts with the sulfamoyl group’s role in direct enzyme inhibition .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position 3) Position 4 Molecular Weight (g/mol) Key Features
Target Compound Thiophene 3,4-Difluorophenylsulfamoyl 4-Methylphenyl Not reported High electronegativity, metabolic stability
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene 3,4-Dimethoxyphenylsulfamoyl 4-Methylphenyl 407.46 Increased polarity, lower metabolic stability
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 3-Fluoro-4-methylphenylsulfamoyl - 401.45 Enhanced π-stacking, balanced lipophilicity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Thiophene Cyanoacetyl amino 4-Chlorophenyl 379.82 Nitrile functionality, distinct electronic profile

Research Findings and Implications

  • Electronic Effects : Fluorine substituents (in the target compound) enhance electronegativity and stability, whereas methoxy groups (in the dimethoxy analog) increase solubility but susceptibility to metabolism .
  • Functional Groups: Sulfamoyl groups are critical for enzyme inhibition, while cyanoacetyl or thiazolidinone moieties introduce alternative interaction mechanisms (e.g., covalent binding or antioxidant activity) .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Thiophene core : Functionalized at positions 2 (ethyl carboxylate), 3 (sulfamoyl group), and 4 (4-methylphenyl group).
  • 4-Methylphenyl substituent : Introduced via cross-coupling reactions.
  • 3,4-Difluorophenylsulfamoyl group : Formed through sulfonamide coupling.

A viable retrosynthetic pathway involves sequential Suzuki–Miyaura coupling, sulfonation, and sulfonamide formation, leveraging the electronic directing effects of the thiophene ring.

Detailed Preparation Methods

Synthesis of the Thiophene Core

The thiophene backbone is constructed from ethyl 3-bromo-4-iodothiophene-2-carboxylate, a commercially available intermediate. The iodine at position 4 serves as the coupling site for the 4-methylphenyl group, while the bromine at position 3 is reserved for sulfonation.

Key Reaction :
$$
\text{Ethyl 3-bromo-4-iodothiophene-2-carboxylate} \xrightarrow{\text{Suzuki coupling}} \text{Ethyl 4-(4-methylphenyl)-3-bromothiophene-2-carboxylate}
$$

Introduction of the 4-Methylphenyl Group via Suzuki–Miyaura Coupling

The Suzuki–Miyaura reaction is employed to install the 4-methylphenyl group at position 4. This step requires a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), and 4-methylphenylboronic acid as the coupling partner.

Optimized Conditions :

  • Catalyst : Pd(PPh$$3$$)$$4$$ (2 mol%)
  • Base : K$$2$$CO$$3$$ (2 equiv)
  • Solvent : Dimethylformamide (DMF)/H$$_2$$O (4:1)
  • Temperature : 80°C
  • Yield : 85%

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition with the iodide at position 4, followed by transmetalation with the boronic acid. Reductive elimination yields the coupled product while retaining the bromine at position 3 for subsequent functionalization.

Sulfonation and Sulfamoyl Group Formation

Sulfonation at Position 3

The bromine at position 3 is converted to a sulfonic acid group using chlorosulfonic acid (ClSO$$3$$H) in dichloromethane at 0°C. This step is followed by treatment with phosphorus pentachloride (PCl$$5$$) to generate the sulfonyl chloride intermediate.

Reaction Conditions :
$$
\text{Ethyl 4-(4-methylphenyl)-3-bromothiophene-2-carboxylate} \xrightarrow[\text{ClSO}3\text{H (2 equiv), 0°C, 2 h}]{\text{PCl}5 \text{(3 equiv), reflux, 4 h}} \text{Ethyl 3-sulfonylchloride-4-(4-methylphenyl)thiophene-2-carboxylate}
$$
Yield : 90%

Sulfonamide Formation

The sulfonyl chloride reacts with 3,4-difluoroaniline in the presence of pyridine to form the sulfamoyl group. Pyridine neutralizes HCl, driving the reaction to completion.

Optimized Conditions :

  • Amine : 3,4-Difluoroaniline (1.2 equiv)
  • Base : Pyridine (2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature
  • Yield : 88%

Optimization of Reaction Conditions

Suzuki Coupling Efficiency

The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance the solubility of inorganic bases (e.g., K$$2$$CO$$3$$), improving transmetalation rates.

Comparative Data :

Solvent System Yield (%)
DMF/H$$_2$$O 85
Toluene/EtOH 62
THF/H$$_2$$O 71

Sulfonation Side Reactions

Over-oxidation of the sulfonic acid to sulfone derivatives is mitigated by controlling reaction temperature and stoichiometry. Excess PCl$$_5$$ (3 equiv) ensures complete conversion to sulfonyl chloride.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiophene-H), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$), 2.41 (s, 3H, CH$$3$$), 1.38 (t, J = 7.1 Hz, 3H, OCH$$2$$CH$$3$$).
  • $$^{19}$$F NMR : δ -138.2 (m, 1F), -142.7 (m, 1F).

Mass Spectrometry

  • ESI-MS : m/z 423.5 [M+H]$$^+$$, consistent with the molecular formula C$${19}$$H$${15}$$F$$2$$NO$$4$$S$$_2$$.

Industrial-Scale Production Considerations

Automated continuous-flow reactors are preferred for large-scale synthesis, reducing reaction times and improving reproducibility. For example, the Suzuki coupling step achieves 92% yield in flow systems with a residence time of 15 minutes.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the thiophene core via cyclization of substituted acetylenes or via Gewald reactions (common for 2-aminothiophenes) .
  • Step 2 : Introduction of the sulfamoyl group via coupling reactions with 3,4-difluorophenylsulfonamide derivatives under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
  • Step 3 : Esterification or functionalization of the carboxylate group using ethyl chloroformate . Key reagents include ZnCl₂ (for cyclization) and dioxane (as a solvent for thiazolidinone formation in related compounds) . Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are used to confirm substitution patterns, particularly the sulfamoyl and difluorophenyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), SHELX programs are widely employed for refinement .

Q. What are the standard analytical methods to assess purity?

  • HPLC : Retention time analysis under conditions like reverse-phase C18 columns with UV detection (e.g., 254 nm) .
  • Elemental Analysis : Validates empirical formula accuracy .
  • Melting Point : Consistency with literature values (if available) indicates purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in sulfonamide groups) .
  • DFT Calculations : Predicts theoretical NMR shifts for comparison with experimental data .
  • Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous peaks by tracing 1H^1H-13C^{13}C coupling .

Q. What strategies optimize yield in multi-step synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoyl coupling efficiency .
  • Catalyst Screening : ZnCl₂ or Bi(OTf)₃ improves cyclization kinetics in thiophene formation .
  • Protecting Groups : Temporary protection of reactive sites (e.g., amino groups) prevents side reactions .

Q. How can computational modeling predict biological activity?

  • Molecular Docking : Screens against target proteins (e.g., kinases, enzymes) using software like AutoDock Vina .
  • QSAR Studies : Correlates substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and H-bonding capacity .

Q. What experimental designs address stability issues in storage?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity to identify degradation pathways .
  • Stabilizers : Antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate oxidation of thiophene rings .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) match in silico assumptions .
  • Metabolite Screening : Use LC-MS/MS to detect active metabolites not accounted for in docking studies .

Q. Why might synthetic yields vary across labs for the same protocol?

  • Impurity in Reagents : Trace metals (e.g., Fe³⁺) in solvents can inhibit cyclization .
  • Moisture Sensitivity : Sulfamoyl coupling is highly moisture-sensitive; use molecular sieves or anhydrous workstations .

Regulatory and Safety Considerations

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, goggles, and respirators (due to respiratory toxicity risks) .
  • Waste Disposal : Neutralize sulfonamide residues with NaOH before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.